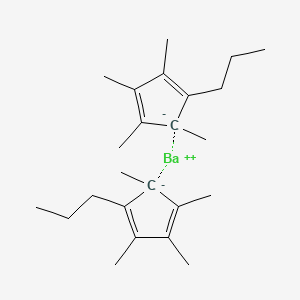

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-

CAS No.:

Cat. No.: VC16573146

Molecular Formula: C24H38Ba

Molecular Weight: 463.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H38Ba |

|---|---|

| Molecular Weight | 463.9 g/mol |

| IUPAC Name | barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |

| Standard InChI | InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |

| Standard InChI Key | DCSLHCGAZGGAPA-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |

Introduction

Molecular Architecture and Structural Characterization

Core Coordination Geometry

The compound features a barium ion () at its center, coordinated by two cyclopentadienyl ligands. Each ligand is substituted with four methyl groups and one propyl group, creating a sterically crowded environment around the metal center. This arrangement is critical for stabilizing the barium ion, which typically exhibits high reactivity due to its large ionic radius and low charge density. The ligand’s substituents—tetramethyl and propyl groups—adopt specific spatial configurations to minimize steric clashes while maximizing electronic interactions with the metal center.

The molecular structure is confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and elemental analysis, which validate the ligand stoichiometry and barium coordination . The canonical SMILES notation precisely encodes the connectivity of atoms, emphasizing the ligand’s alkyl substituents and their bonding to the barium ion.

Comparative Structural Analysis

A key differentiator of this compound lies in its ligand substitution pattern compared to related barium cyclopentadienyl complexes. For instance, barium bis(pentamethylcyclopentadienyl) () lacks the propyl group, resulting in reduced steric bulk and lower molecular weight (407.8 g/mol). Similarly, barium bis(3,4,5,5-tetramethyl-2-propylcyclopenta-1,3-dien-1-ide) shares a comparable molecular weight but differs in the positioning of methyl and propyl groups on the cyclopentadienyl ring. These structural variations directly influence reactivity, solubility, and thermal stability, as detailed in Table 1.

Table 1: Structural and Physical Properties of Barium Cyclopentadienyl Complexes

| Property | Barium, Bis(1,2,3,4-Tetramethyl-5-Propyl-2,4-Cp)- | Barium Bis(Pentamethyl-Cp) | Barium Bis(3,4,5,5-Tetramethyl-2-Propyl-Cp) |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 463.9 | 407.8 | ~463.9 |

| Key Substituents | 4 methyl, 1 propyl per ligand | 5 methyl per ligand | 3,4,5,5-tetramethyl, 2-propyl |

| Steric Hindrance | High | Moderate | High |

| Thermal Stability (°C) | >300 (decomposition) | ~250 | >300 |

Synthetic Methodologies and Purification Strategies

Ligand Preparation and Metal Coordination

The synthesis begins with the preparation of the substituted cyclopentadienyl ligand, 1,2,3,4-tetramethyl-5-propylcyclopentadiene. This involves alkylation of cyclopentadiene with methyl and propyl groups under controlled alkaline conditions, followed by purification via fractional distillation. The ligand is then deprotonated using a strong base (e.g., potassium hydride) to form the cyclopentadienide anion, which reacts with barium metal or barium halides in an inert atmosphere (argon or nitrogen) to yield the target compound .

Critical Reaction Parameters

-

Temperature: Reactions are typically conducted at 80–100°C to ensure sufficient reactivity without degrading the ligands.

-

Solvent: Tetrahydrofuran (THF) or diethyl ether is used for their ability to dissolve both the ligand and barium precursors.

-

Stoichiometry: A 2:1 molar ratio of ligand to barium is maintained to prevent formation of mono- or trisubstituted byproducts .

Post-synthesis purification involves recrystallization from hexane or toluene to remove unreacted starting materials and ligand fragments. The final product is isolated as a viscous yellow liquid or crystalline solid, depending on the cooling rate during crystallization .

Chemical Reactivity and Mechanistic Insights

Oxidation and Reduction Pathways

The compound participates in redox reactions characteristic of organobarium species. Oxidation with or yields barium oxides and decomposed ligand fragments, while reduction with produces barium hydrides and hydrogenated ligands. The mechanism involves electron transfer from the barium center to the oxidizing/reducing agent, facilitated by the ligand’s electron-donating alkyl groups stabilizing the transition state.

Catalytic Cycles in Polymerization

In catalysis, the compound acts as a precursor for barium nanoparticles in olefin polymerization. The cyclopentadienyl ligands dissociate at elevated temperatures, exposing the barium center to monomeric alkenes. A proposed mechanism involves:

-

Initiation: Barium center coordinates to the alkene, polarizing the -bond.

-

Propagation: Sequential insertion of alkene monomers into the Ba–C bond.

-

Termination: Chain transfer or β-hydride elimination releases the polymer.

This pathway is less efficient than traditional Ziegler-Natta catalysts but offers advantages in producing stereoregular polymers due to the ligand’s steric control.

Industrial and Research Applications

Thin-Film Deposition in Electronics

The compound’s volatility and thermal stability make it suitable for chemical vapor deposition (CVD) of barium-containing films. These films are critical in superconducting oxides (e.g., YBaCuO) and ferroelectric materials. In CVD processes, the compound vaporizes at 200–250°C under reduced pressure, decomposing on a heated substrate to deposit metallic barium or barium oxide layers .

Catalytic Hydrogenation

Supported barium catalysts derived from this compound demonstrate activity in hydrogenating aromatic rings and ketones. The ligand framework prevents barium aggregation, maintaining high surface area and catalytic sites. For example, in cyclohexanone hydrogenation to cyclohexanol, turnover frequencies (TOF) of 120 h have been reported at 150°C and 50 bar .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume